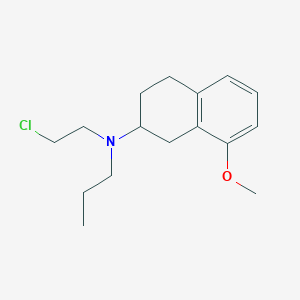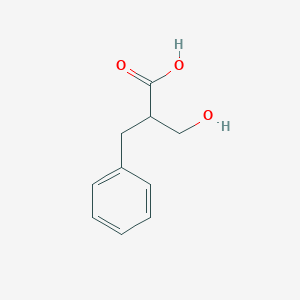
2-苄基-3-羟基丙酸
描述
“2-Benzyl-3-hydroxypropanoic acid” is a chemical compound that has been identified in various scientific literature . It is also known by other names such as “®-2-BENZYL-3-HYDROXYPROPANOIC ACID” and "(2R)-2-benzyl-3-hydroxypropanoic acid" .
Molecular Structure Analysis
The molecular formula of “2-Benzyl-3-hydroxypropanoic acid” is C10H12O3 . The molecular weight is 180.20 g/mol . The InChI code is 1S/C10H12O3/c11-7-9 (10 (12)13)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2, (H,12,13)/t9-/m1/s1 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Benzyl-3-hydroxypropanoic acid” include a molecular weight of 180.20 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 4 . The exact mass is 180.078644241 g/mol , and the monoisotopic mass is also 180.078644241 g/mol . The topological polar surface area is 57.5 Ų .
科学研究应用
Optical Resolution and Synthesis of Optically Active Compounds
Field
This application falls under the field of Chemistry , specifically Chiral Resolution and Synthesis of Optically Active Compounds .
Application Summary
“2-Benzyl-3-hydroxypropanoic acid” is used in the synthesis of optically active 2-amino-2-methyl-3-phenylpropanoic acid . This compound is known as an enzyme inhibitor and as a conformational modifier in physiologically important peptides .
Method of Application
The compound is first optically resolved using cinchonidine as a resolving agent to yield optically pure compounds . The optical resolution by preferential crystallization yielded compounds with optical purities of about 90%, which were fully purified by recrystallization .
Results or Outcomes
The optical resolution by preferential crystallization yielded compounds with optical purities of about 90%, which were fully purified by recrystallization .
Production of 3-Hydroxypropionic Acid from Renewable Substrates
Field
This application falls under the field of Biochemical Engineering and Synthetic Biology .
Application Summary
“2-Benzyl-3-hydroxypropanoic acid” is used in the production of 3-Hydroxypropionic acid (3-HP) from renewable substrates . 3-HP is a platform chemical with a wide range of existing and potential applications, including the production of poly (3-hydroxypropionate) (P-3HP), a biodegradable plastic .
Method of Application
The microbial synthesis of 3-HP has attracted significant attention in recent years due to its green and sustainable properties . The microbial synthesis of 3-HP is discussed from four major aspects, including the main 3-HP biosynthesis pathways and chassis strains used for the construction of microbial cell factories, the major carbon sources used for 3-HP production, and fermentation processes .
Results or Outcomes
The microbial synthesis of 3-HP has shown promising results, with significant advances in the biosynthesis of 3-HP and related metabolic engineering strategies .
Bio-based 3-Hydroxypropionic and Acrylic Acid Production
Field
This application falls under the field of Biochemical Engineering and Chemical Catalysis .
Application Summary
“2-Benzyl-3-hydroxypropanoic acid” is used in the production of bio-based 3-hydroxypropionic and acrylic acid from biodiesel glycerol via integrated microbial and chemical catalysis . This process is desirable as it uses renewable resources and is environment-friendly .
Method of Application
Glycerol is initially converted to equimolar quantities of 3HP and 1,3-propanediol (1,3PDO) under anaerobic conditions using resting cells of Lactobacillus reuteri as a biocatalyst . The cell-free supernatant containing the mixture of 3HP and 1,3PDO is then subjected to selective oxidation under aerobic conditions using resting cells of Gluconobacter oxydans . The resulting solution of 3HP is dehydrated to AA over titanium dioxide (TiO2) at 230 °C .
Results or Outcomes
.
Inhibitor for Carboxypeptidase A
Field
This application falls under the field of Biochemistry and Pharmaceutical Research .
Application Summary
“2-Benzyl-3-hydroxypropanoic acid” is synthesized and evaluated as an inhibitor for carboxypeptidase A . Carboxypeptidase A is an exopeptidase which selectively cleaves off the C-terminal amino acid residue having a hydrophobic side chain from protein substrate .
Method of Application
The compound is prepared starting with acetoacetic ester following benzylation, reduction using sodium dithionite and hydrolysis under alkaline condition . The inhibitory kinetic evaluation is then performed .
Results or Outcomes
The inhibitory kinetic evaluation showed that “2-Benzyl-3-hydroxypropanoic acid” (Ki =610mM) is less potent than 2-benzyl-3-hydroxybutanoic acid (Ki =107mM) as an inhibitor for carboxypeptidase A . This suggests that introducing a methyl group at the beta-position of an inhibitor with a weak zinc ligating moiety such as a hydroxyl group can improve the potency of the inhibitor to carboxypeptidase A .
Optical Isomerism in Organic Molecules
Field
This application falls under the field of Organic Chemistry , specifically Optical Isomerism .
Application Summary
“2-Benzyl-3-hydroxypropanoic acid” can exhibit optical isomerism, a form of stereoisomerism . This is because it contains a carbon atom joined to four different groups .
Method of Application
Optical isomers are named based on their effect on plane polarized light . A solution of one enantiomer rotates the plane of polarization in a clockwise direction, known as the (+) form, while the other enantiomer rotates it in an anti-clockwise direction, known as the (-) form .
Results or Outcomes
When optically active substances are made in the lab, they often occur as a 50/50 mixture of the two enantiomers, known as a racemic mixture or racemate . This has no effect on plane polarized light .
安全和危害
属性
IUPAC Name |
2-benzyl-3-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUHFHDKXQBHMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340186 | |
| Record name | 2-Benzyl-3-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-3-hydroxypropanoic acid | |
CAS RN |
123802-80-2 | |
| Record name | 2-Benzyl-3-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

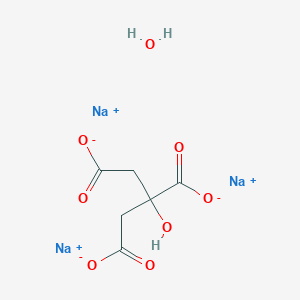
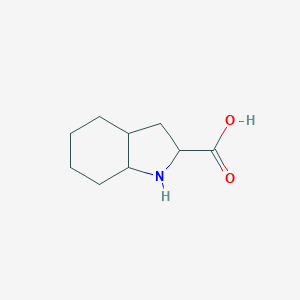
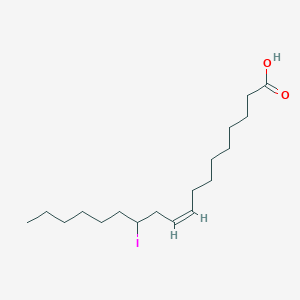
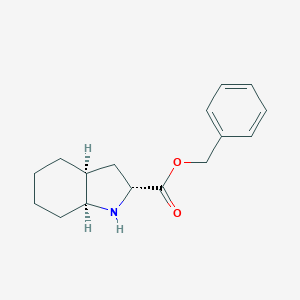
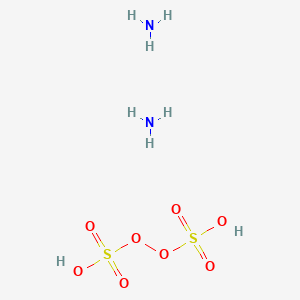
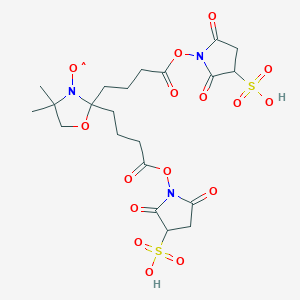
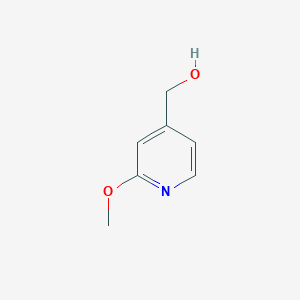
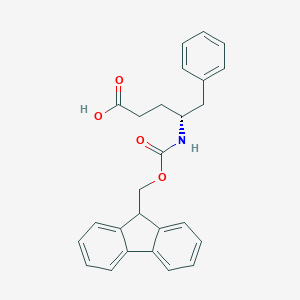
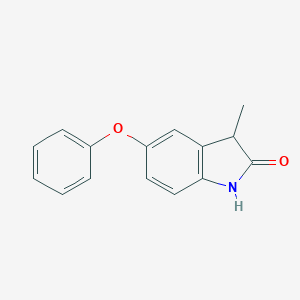
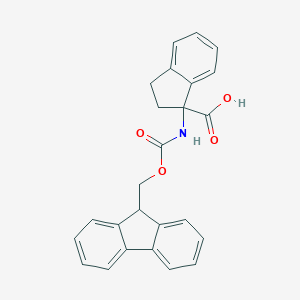
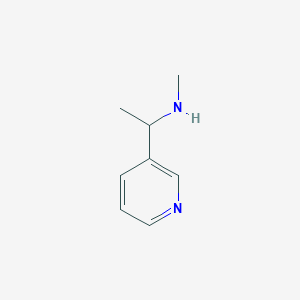
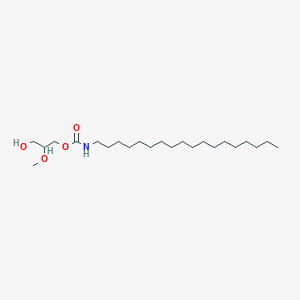
![Ethanone, 1-(4-methylbicyclo[4.2.0]oct-3-en-1-yl)-(9CI)](/img/structure/B51041.png)
